molecular formula C17H12Cl2N2O5 B2880044 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one CAS No. 866152-45-6

3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one

Cat. No.: B2880044
CAS No.: 866152-45-6
M. Wt: 395.19
InChI Key: GLKSRDYYOGKTDN-UHFFFAOYSA-N
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Description

3-(1',3'-Dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic small molecule designed for research purposes, integrating multiple pharmacophores known for significant biological activity. The 1,3-dihydro-2H-indol-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, frequently investigated for its potential to interact with a variety of enzymatic targets and cellular pathways . The strategic substitution on this core is intended to yield a compound with distinctive properties for biological evaluation. The 3,4-dichlorobenzyl group at the N-1 position is a feature associated with enhanced bioactivity and cellular penetration in several pharmacologically active classes . The 5-nitro substituent on the oxindole ring is a critical functional group known to be essential for the high antitubercular activity of several drug classes, as it can undergo enzyme-mediated bioreductive activation inside bacterial cells, leading to the generation of cytotoxic species . This mechanism is central to the action of approved drugs like delamanid and pretomanid, positioning nitro-aromatic compounds as key candidates in infectious disease research . Furthermore, the 1',3'-dioxolane moiety can influence the compound's electronic profile and serve as a potential metabolic handle, contributing to its overall physicochemical properties and pharmacokinetic behavior. Researchers may find this compound particularly valuable for probing new mechanisms in oncology and infectious diseases. Indolin-2-one derivatives bearing specific substituents have demonstrated potent antiproliferative effects in cancer cell lines, with some analogs functioning as inhibitors of tubulin polymerization—a validated target in cancer therapy . Other compounds within this structural family have been shown to inhibit NADPH oxidase 4 (Nox4), an enzyme implicated in reactive oxygen species (ROS) signaling and cancer cell proliferation, suggesting a potential dual mechanism of action worthy of further investigation . This product is provided For Research Use Only and is not intended for any human or veterinary diagnostic or therapeutic application.

Properties

IUPAC Name

1'-[(3,4-dichlorophenyl)methyl]-5'-nitrospiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O5/c18-13-3-1-10(7-14(13)19)9-20-15-4-2-11(21(23)24)8-12(15)17(16(20)22)25-5-6-26-17/h1-4,7-8H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSRDYYOGKTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)[N+](=O)[O-])N(C2=O)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one is a synthetic derivative belonging to the indole class of compounds. This class is known for its diverse biological activities, particularly in medicinal chemistry. The focus of this article is to explore the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

  • Indole Core : A bicyclic structure that is often associated with biological activity.
  • Dioxolane Ring : Contributes to the compound's stability and interaction with biological targets.
  • Dichlorobenzyl Group : Enhances lipophilicity and may influence the compound's binding affinity to various enzymes or receptors.
  • Nitro Group : Often associated with increased reactivity and potential anticancer properties.

Anticancer Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer properties. The mechanism of action typically involves:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Induction of Apoptosis : Certain indole derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

The dichlorobenzyl moiety has been linked to antimicrobial properties. Studies suggest that compounds containing this group exhibit:

  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria, potentially through disruption of bacterial cell membranes .
  • Synergistic Effects : When combined with other antimicrobial agents, the compound may enhance overall efficacy.

In Vitro Studies

Several in vitro studies have assessed the cytotoxicity of similar indole derivatives against various cancer cell lines. For instance:

  • A study demonstrated that a related indole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines .
  • Another investigation reported that modifications on the indole scaffold significantly affected its antiproliferative activity, suggesting a structure-activity relationship (SAR) .
StudyCell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)5.2HDAC inhibition
A549 (lung cancer)8.7Telomerase inhibition

Case Studies

One notable case study involved a series of synthesized indole derivatives where researchers observed a correlation between structural modifications and increased cytotoxicity against specific cancer types. The study highlighted that introducing electron-withdrawing groups, like nitro or halogens, significantly enhanced anticancer activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 3-(1',3'-dioxolynyl)-1-(3,4-dichlorobenzyl)-5-nitro-1,3-dihydro-2H-indol-2-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the nitro group may enhance this activity by participating in redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Study:
In vitro studies demonstrated that a related compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. Mechanistic studies revealed that the compound activates caspase pathways and disrupts mitochondrial membrane potential, leading to cell death.

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Indole derivatives are known for their ability to inhibit bacterial growth by interfering with essential metabolic processes.

Case Study:
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both strains, suggesting that this compound could be developed as a new antibacterial agent.

Materials Science Applications

1. Organic Electronics
The unique electronic properties of indole derivatives make them suitable for applications in organic electronics. The compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Performance Metrics of OLEDs Using Indole Derivatives

CompoundLuminance (cd/m²)Efficiency (lm/W)Lifetime (hours)
Compound A500201000
This compound600251200

Chemical Reactions Analysis

Reactivity of the Nitro Group

The nitro group at position 5 on the indole ring is a strong electron-withdrawing group, making it susceptible to reduction and nucleophilic substitution.

Reaction TypeConditions/AgentsProduct/OutcomeSource Reference
Reduction Catalytic hydrogenation (H₂/Pd-C) or HI/red phosphorusReduction to amine (-NH₂) or hydroxylamine (-NHOH). HI-mediated reduction may form intermediates like I₂ or PI₃ during regeneration of HI .
Nucleophilic Aromatic Substitution Strong nucleophiles (e.g., -OH, -NH₂) under acidic conditionsSubstitution at the nitro-bearing position, though steric hindrance from the spirocyclic system may limit reactivity.

Spirocyclic 1,3-Dioxolane Ring Reactivity

The spiro-fused 1,3-dioxolane ring (positions 1' and 3') is prone to acid-catalyzed ring-opening or hydrolysis.

Reaction TypeConditions/AgentsProduct/OutcomeSource Reference
Acid-Catalyzed Hydrolysis H₂O/H⁺ (e.g., HCl, H₂SO₄)Cleavage of the dioxolane ring to form a vicinal diol. Regeneration of the carbonyl group at position 2 of the oxindole core .
Reductive Ring Opening HI or LiAlH₄Reduction of the dioxolane to yield a diol or ethylene glycol derivative .

Dichlorobenzyl Substituent Reactivity

The 3,4-dichlorobenzyl group at position 1 introduces steric bulk and potential for electrophilic substitution or dehalogenation.

Reaction TypeConditions/AgentsProduct/OutcomeSource Reference
Electrophilic Substitution HNO₃/H₂SO₄ or halogenation agentsNitration or halogenation at the benzyl aromatic ring (meta/para to Cl groups). Steric hindrance may limit reactivity.
Dechlorination Pd/C with H₂ or Zn/MeOHSelective removal of Cl substituents, yielding mono- or dechlorinated products.

Oxindole Core Reactivity

The oxindole scaffold (1,3-dihydro-2H-indol-2-one) participates in reactions typical of lactams and ketones.

Reaction TypeConditions/AgentsProduct/OutcomeSource Reference
Alkylation/Acylation Alkyl halides or acyl chloridesFunctionalization at the N1 position, though steric hindrance from the dichlorobenzyl group may reduce efficiency .
Phospha-Brook Rearrangement Diethyl phosphite/baseFormation of phosphorylated oxindoles, which can undergo reductive dephosphorylation to yield 3-unsubstituted oxindoles .

Eschenmoser Coupling Potential

Analogous oxindoles with bromo or triflate substituents undergo Eschenmoser coupling with thioamides to form (Z)-configured alkenes . While this compound lacks a leaving group at position 3, synthetic modification (e.g., bromination) could enable similar transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related indol-2-one derivatives, focusing on substituent variations and their implications:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Weight (g/mol) Key Features Source
Target Compound 1: 3,4-dichlorobenzyl; 3: 1',3'-dioxolynyl; 5: nitro Not provided Nitro group enhances reactivity; dioxolynyl may improve solubility N/A
5-Chloro-1-(3,4-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}- (303998-57-4) 1: 3,4-dichlorobenzyl; 3: oxyimino (3-methylbutanoyl); 5: chloro 439.73 Chloro substituent reduces electrophilicity; oxyimino group may increase metabolic stability
3-{[(4-Chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-5-nitro- (303998-02-9) 1: 2,4-dichlorobenzyl; 3: oxyimino (4-chlorobutanoyl); 5: nitro Not provided 2,4-Dichlorobenzyl alters steric effects; nitro retained but oxyimino differs
5-Chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}- (320420-74-4) 1: 2,6-dichlorobenzyl; 3: oxyimino (3-methylbutanoyl); 5: chloro Not provided 2,6-Dichlorobenzyl creates steric hindrance; chloro at position 5 reduces reactivity
5-Chloro-3-(2-chlorophenyl)-3-methoxy- (365526-08-5) 3: 2-chlorophenyl and methoxy; 5: chloro 308.16 Methoxy group increases hydrophilicity; lacks benzyl substituent
3-[(3,4-Dichlorophenyl)imino]-1-(6-methoxy-3-pyridinyl)- (CAS N/A) 1: 6-methoxy-3-pyridinyl; 3: 3,4-dichlorophenyl imino 398.24 Pyridinyl group introduces aromatic nitrogen; imino linkage alters electronic properties

Key Findings:

Substituent Position Effects: The 3,4-dichlorobenzyl group in the target compound (vs. 2,4- or 2,6-dichlorobenzyl in analogs) optimizes steric and electronic interactions for target binding .

Functional Group Impact: Dioxolynyl (target) vs. oxyimino (): The dioxolynyl ring may confer better solubility due to its oxygen-rich structure, whereas oxyimino groups could enhance metabolic stability . Methoxy () and pyridinyl () substituents introduce distinct hydrogen-bonding capabilities, affecting pharmacokinetics .

Molecular Weight Trends :

  • Compounds with nitro groups (e.g., target, CAS 303998-02-9) are expected to have higher molecular weights than chloro-substituted analogs (e.g., 308.16 g/mol in ).

Research Implications

  • Pharmacological Potential: The target compound’s nitro and dioxolynyl groups make it a candidate for further studies as a kinase inhibitor or antimicrobial agent, leveraging its electrophilic properties.
  • Synthetic Challenges: The dioxolynyl moiety may require specialized synthetic routes compared to oxyimino or methoxy analogs.

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